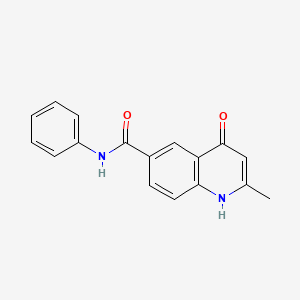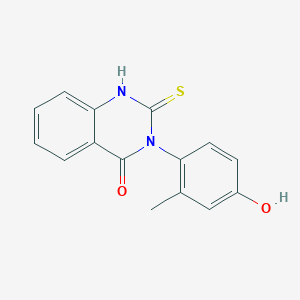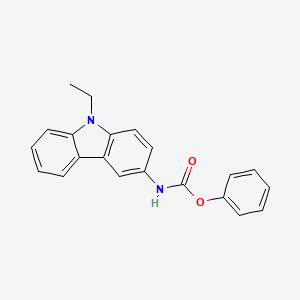![molecular formula C19H18N2O2S B4587276 2-(2-ethoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4587276.png)
2-(2-ethoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
説明
2-(2-ethoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.10889899 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photocatalytic Applications in Organic Synthesis
The compound 2-(2-ethoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one, due to its structural complexity, may have potential applications in the field of photocatalytic organic synthesis. For instance, compounds with similar structural features, such as 5,6-dihydroimidazo[2,1-a]isoquinolines, have been synthesized using visible-light-driven photoredox reactions, highlighting the use of organic photocatalysts in constructing complex heterocycles with broad functional group tolerance. These compounds exhibit strong photoluminescence and have applications in the development of blue OLED devices, suggesting that derivatives like this compound could also find utility in materials science, particularly in the fabrication of luminescent materials and electronic devices (Wang et al., 2021).
Antimicrobial and Anticonvulsant Activities
Compounds bearing structural similarities to this compound have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. Novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized via the Mannich reaction, demonstrated significant activity against a spectrum of Gram-positive and Gram-negative bacteria as well as fungi. Furthermore, certain derivatives exhibited potent anticonvulsant activity, as assessed by the maximal electroshock (MES) convulsion method. These findings suggest that structurally related compounds may also possess these biological activities and could be explored for their potential therapeutic applications (Rajasekaran et al., 2013).
Antitumor Potential
A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, structurally analogous to the compound , were evaluated for their antitumor activities. Certain analogs demonstrated significant cytotoxicity against various tumor cell lines, with some compounds being more effective than established clinical cytostatic agents in preclinical models. This indicates a potential for the exploration of similar compounds, including this compound, in cancer research, particularly in the development of novel antitumor agents (Houlihan et al., 1995).
Antibacterial Activity
Heterocyclic compounds, including those with thioxoquinazolinone moieties, have been synthesized and tested for their antibacterial activities. Such compounds have shown significant activity against various bacterial strains, indicating the potential of structurally related compounds for application in addressing bacterial infections. Given the structural complexity and potential reactive sites of this compound, it may also possess antibacterial properties, warranting further investigation in this area (Osarumwense, 2022).
特性
IUPAC Name |
2-(2-ethoxyphenyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-23-17-10-6-5-9-15(17)21-18(22)16-11-13-7-3-4-8-14(13)12-20(16)19(21)24/h3-10,16H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRVYOBMLDARBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3CC4=CC=CC=C4CN3C2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(dimethylsulfamoyl)-2-methyl-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B4587193.png)
![N-[1-(3,4-dimethylphenyl)ethyl]benzamide](/img/structure/B4587211.png)
![1-(4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B4587225.png)
![2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate](/img/structure/B4587233.png)


![(4E)-4-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B4587256.png)

![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-isopropylacetamide](/img/structure/B4587271.png)
amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4587272.png)

![4-METHOXY-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE](/img/structure/B4587296.png)
![8,9-dimethoxy-5,5-dimethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B4587300.png)
![(2-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4587305.png)
